molecular formula C21H21NO2 B499621 N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine CAS No. 881446-19-1

N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine

Cat. No.: B499621
CAS No.: 881446-19-1
M. Wt: 319.4g/mol
InChI Key: DIVKOHIYFDAXSJ-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl group. This group is often synthesized through the methylation of 3,4-dihydroxybenzyl alcohol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

The next step involves the formation of the 1,2-dihydroacenaphthylen-5-amine backbone. This can be achieved through a series of reactions, including cyclization and amination processes. The final step is the coupling of the 3,4-dimethoxybenzyl group with the 1,2-dihydroacenaphthylen-5-amine backbone under conditions that promote nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Alkylated derivatives

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine
  • N-(3,4-dimethoxybenzyl)-1,2-dihydroacenaphthylen-6-amine
  • N-(3,4-dimethoxybenzyl)-1,2-dihydroacenaphthylen-7-amine

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

881446-19-1

Molecular Formula

C21H21NO2

Molecular Weight

319.4g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine

InChI

InChI=1S/C21H21NO2/c1-23-19-11-6-14(12-20(19)24-2)13-22-18-10-9-16-8-7-15-4-3-5-17(18)21(15)16/h3-6,9-12,22H,7-8,13H2,1-2H3

InChI Key

DIVKOHIYFDAXSJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=CC=C3CCC4=C3C2=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=C3CCC4=C3C2=CC=C4)OC

Origin of Product

United States

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